2-(2-Phenyl-1H-indol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenyl-1H-indol-5-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it an important target for chemical research .
Vorbereitungsmethoden
The synthesis of 2-(2-Phenyl-1H-indol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid in methanol, to yield the desired indole derivative . Industrial production methods may involve optimizing reaction conditions to improve yield and scalability .
Analyse Chemischer Reaktionen
2-(2-Phenyl-1H-indol-5-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve electrophilic aromatic substitution, where the indole ring reacts with electrophiles to form substituted products . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities, making them valuable for drug discovery and development . In medicine, these compounds are investigated for their potential therapeutic effects in treating various diseases . Additionally, in the industry, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 2-(2-Phenyl-1H-indol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways . Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, some indole derivatives act as inhibitors of cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
2-(2-Phenyl-1H-indol-5-yl)acetic acid can be compared with other similar indole derivatives, such as indole-3-acetic acid and 5-phenyl-1H-indole-3-acetic acid . While these compounds share the indole nucleus, they differ in their substituents and biological activities . For instance, indole-3-acetic acid is a well-known plant hormone involved in growth and development, whereas 5-phenyl-1H-indole-3-acetic acid has been studied for its potential anticancer properties . The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications .
Eigenschaften
CAS-Nummer |
62663-33-6 |
---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(2-phenyl-1H-indol-5-yl)acetic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)9-11-6-7-14-13(8-11)10-15(17-14)12-4-2-1-3-5-12/h1-8,10,17H,9H2,(H,18,19) |
InChI-Schlüssel |
GYAMYUHLMICRFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.